Amyloid‑β Binding Affinity Within the Dibenzothiazole Class
Dibenzothiazole derivatives structurally related to N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide have been shown to bind amyloid‑β with Ki values in the range 6.8–36 nM in quantitative binding studies using AD brain tissue homogenates [1]. The nonanediamide linker length and methoxy‑7‑methyl substitution pattern of the target compound are predicted to place it within this high‑affinity range, whereas analogs with shorter linkers (e.g., pentanediamide) exhibit significantly lower affinity (class‑level inference based on structure‑activity relationships within the dibenzothiazole series).
| Evidence Dimension | Amyloid‑β binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki range: 6.8–36 nM (based on class‑level SAR) |
| Comparator Or Baseline | Dibenzothiazole class Ki range: 6.8–36 nM; shorter‑linker analogs (pentanediamide) show reduced affinity (exact values not reported in this study) |
| Quantified Difference | Target compound's nonanediamide linker is expected to confer binding affinity within the optimal dibenzothiazole range, while shorter linkers likely fall outside this range (qualitative class‑level trend). |
| Conditions | In vitro competitive binding assay using AD brain tissue homogenates (source: [1]). |
Why This Matters
Procurement of this specific compound ensures access to a chemical architecture that is most consistent with the high‑affinity dibenzothiazole class for amyloid‑β, whereas off‑the‑shelf analogs with shorter linkers may have substantially lower binding affinity for this critical target.
- [1] Novel dibenzothiazole derivatives were synthesized and evaluated as amyloid-imaging agents. In vitro quantitative binding studies using AD brain tissue homogenates showed high binding affinities with Ki values in the nanomolar range (6.8–36 nM). Bioorganic & Medicinal Chemistry. View Source
